2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

Catalog No.
S858555
CAS No.
959240-25-6
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

CAS Number

959240-25-6

Product Name

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde

IUPAC Name

2-(methoxymethyl)pyrimidine-5-carbaldehyde

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-11-5-7-8-2-6(4-10)3-9-7/h2-4H,5H2,1H3

InChI Key

ZSHMPEMQNVMISA-UHFFFAOYSA-N

SMILES

COCC1=NC=C(C=N1)C=O

Canonical SMILES

COCC1=NC=C(C=N1)C=O

Building Block for Pyrimidine-Based Compounds

MMPC serves as a valuable building block for the synthesis of various pyrimidine-based compounds []. Pyrimidines are a class of heterocyclic aromatic rings found in essential biological molecules like DNA and RNA. By incorporating MMPC into a reaction scheme, researchers can create novel pyrimidine derivatives with specific properties. These derivatives can then be investigated for their potential applications in drug discovery and development [].

For instance, MMPC can be used as a starting material for the synthesis of functionalized pyrimidines with diverse functionalities like amines, halogens, and other substituent groups. These modified pyrimidines can be further elaborated to create new drug candidates with targeted therapeutic effects [].

Medicinal Chemistry Research

The pyrimidine core structure is present in many clinically relevant drugs []. MMPC's role as a precursor to modified pyrimidines makes it a valuable tool in medicinal chemistry research. Researchers can utilize MMPC to synthesize libraries of pyrimidine-based analogs and evaluate their biological activity against specific targets like enzymes, receptors, or pathogens []. This approach allows for the identification of promising drug leads with desired pharmacological properties.

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol. This compound features a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a methoxymethyl group at position 2 and an aldehyde functional group at position 5 adds to its chemical complexity. The compound is identified by its CAS number 959240-25-6 and is recognized for its potential applications in pharmaceuticals and organic synthesis .

Typical of aldehydes and pyrimidine derivatives:

  • Condensation Reactions: The aldehyde group can react with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The aldehyde can be oxidized to a carboxylic acid under suitable conditions.
  • Nucleophilic Addition: The carbonyl carbon in the aldehyde can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

These reactions highlight the compound's utility as a building block for more complex molecules .

Several methods can be employed for the synthesis of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde:

  • Formylation of Pyrimidines: This method involves the introduction of an aldehyde group into a pyrimidine framework, typically using formylating agents like paraformaldehyde.
  • Alkylation Reactions: The methoxymethyl group can be introduced via alkylation of a suitable pyrimidine precursor using methoxymethyl chloride in the presence of a base.
  • One-Pot Synthesis: Recent methodologies may allow for the one-pot synthesis involving multiple reagents to construct the pyrimidine ring while simultaneously introducing the aldehyde and methoxymethyl groups.

Each method presents unique advantages in terms of yield and purity .

2-(Methoxymethyl)-5-pyrimidinecarbaldehyde serves as a valuable intermediate in:

  • Pharmaceutical Chemistry: It can be used in the synthesis of biologically active compounds.
  • Material Science: Its derivatives may find applications in developing new materials with specific properties.
  • Organic Synthesis: As a building block, it facilitates the construction of more complex organic molecules .

Several compounds share structural similarities with 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde, including:

  • 2-Methoxypyrimidine-5-carbaldehyde: Lacks the methoxymethyl group but retains the aldehyde functionality.
  • 5-Pyrimidinylmethanol: Contains a hydroxymethyl group instead of an aldehyde, altering its reactivity profile.
  • 6-Methoxy-2-pyridinecarbaldehyde: A pyridine derivative that showcases different electronic properties due to its nitrogen positioning.

Comparison Table

Compound NameFunctional GroupsUnique Features
2-(Methoxymethyl)-5-pyrimidinecarbaldehydeMethoxymethyl, AldehydeCombines both functionalities
2-Methoxypyrimidine-5-carbaldehydeMethoxy, AldehydeLacks methoxymethyl group
5-PyrimidinylmethanolHydroxymethylDifferent reactivity due to hydroxyl
6-Methoxy-2-pyridinecarbaldehydeMethoxy, AldehydeDifferent nitrogen positioning

This comparison highlights the uniqueness of 2-(Methoxymethyl)-5-pyrimidinecarbaldehyde as it combines specific functional groups that may impart distinct chemical properties and biological activities .

Pyrimidines, six-membered heterocyclic aromatic compounds with nitrogen atoms at positions 1 and 3, have been pivotal in organic chemistry since their discovery. The first laboratory synthesis of a pyrimidine derivative, barbituric acid, was reported by Grimaux in 1879 using urea and malonic acid. By the early 20th century, systematic studies by Pinner and Gabriel expanded the synthesis of substituted pyrimidines, laying the groundwork for modern applications in pharmaceuticals and materials science. The compound 2-(methoxymethyl)-5-pyrimidinecarbaldehyde (CAS 959240-25-6) emerged as a specialized derivative, reflecting advancements in functionalizing pyrimidine cores for targeted reactivity.

Significance of Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives are indispensable in drug discovery, agrochemicals, and materials science due to their structural mimicry of nucleic acid bases. Over 30% of FDA-approved drugs contain pyrimidine scaffolds, including antiviral agents (e.g., zidovudine) and anticancer therapies (e.g., 5-fluorouracil). The methoxymethyl and aldehyde groups in 2-(methoxymethyl)-5-pyrimidinecarbaldehyde enhance its utility as a synthetic intermediate, enabling the construction of complex molecules through nucleophilic additions and cross-coupling reactions.

Nomenclature and Classification Systems

The compound is systematically named 2-(methoxymethyl)-5-pyrimidinecarbaldehyde under IUPAC rules. Key features include:

  • Pyrimidine core: Aromatic heterocycle with nitrogen atoms at positions 1 and 3.
  • Substituents: Methoxymethyl (-CH2OCH3) at position 2 and aldehyde (-CHO) at position 5.
    Its molecular formula is C7H8N2O2 (MW: 152.15 g/mol), classified under the diazine subclass of heterocycles.

Position within Heterocyclic Chemistry

As a pyrimidine derivative, this compound belongs to a broader family of nitrogen-containing heterocycles critical in biological systems. Its electron-deficient ring structure facilitates electrophilic substitutions at positions 4 and 6, while the aldehyde group enables condensation reactions, distinguishing it from simpler pyrimidines like cytosine or uracil.

XLogP3

-0.6

Wikipedia

2-(Methoxymethyl)pyrimidine-5-carbaldehyde

Dates

Last modified: 08-16-2023

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